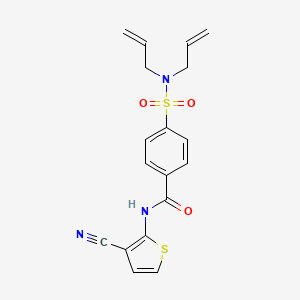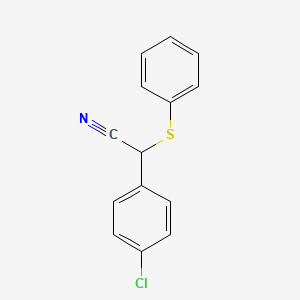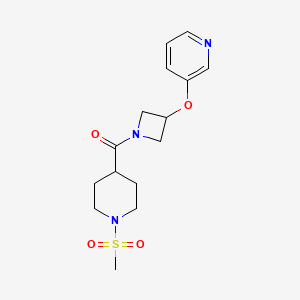
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Researchers have explored the synthesis of substituted piperidines, including the compound . These derivatives serve as building blocks for constructing novel drugs. Scientists investigate their interactions with biological targets, aiming to design potent and selective pharmaceutical agents .
Antimicrobial Activity
The compound’s piperidine moiety may exhibit antimicrobial properties. Researchers have synthesized related derivatives and evaluated their efficacy against bacteria, fungi, and other pathogens. Investigating the structure-activity relationship (SAR) helps identify promising candidates for combating infections .
Anti-Inflammatory Potential
Piperidine-based compounds often possess anti-inflammatory effects. Researchers explore their ability to modulate inflammatory pathways, potentially contributing to the development of anti-inflammatory drugs. The compound could be part of this investigation .
Neuropharmacology and CNS Disorders
Piperidines can influence central nervous system (CNS) function. Researchers study their impact on neurotransmitter systems, receptors, and neuronal activity. Investigating the compound’s potential neuroprotective effects or its role in treating CNS disorders (such as Alzheimer’s or Parkinson’s disease) is an exciting avenue .
Chemical Biology and Target Identification
Researchers use piperidine derivatives as chemical probes to identify biological targets. By modifying the compound’s structure, they explore its interactions with proteins, enzymes, and receptors. This knowledge aids in understanding cellular processes and developing targeted therapies .
Materials Science and Organic Electronics
Beyond pharmacology, piperidine-containing compounds find applications in materials science. Researchers investigate their use as building blocks for organic semiconductors, sensors, and optoelectronic devices. The compound’s unique structure may contribute to novel materials with desirable properties .
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-23(20,21)18-7-4-12(5-8-18)15(19)17-10-14(11-17)22-13-3-2-6-16-9-13/h2-3,6,9,12,14H,4-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXVQBNSNGWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)
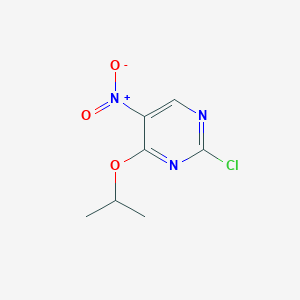
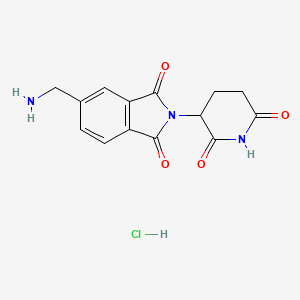
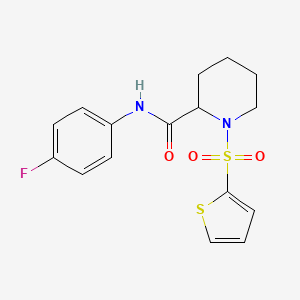

![8-(3-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2839224.png)
![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)
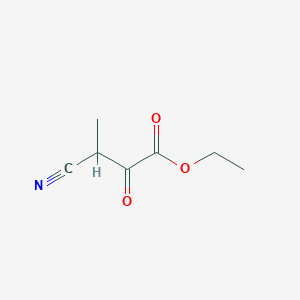
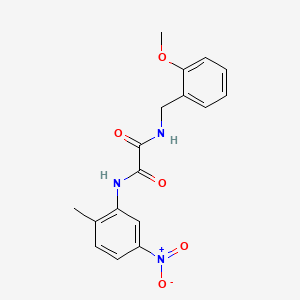
![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)
